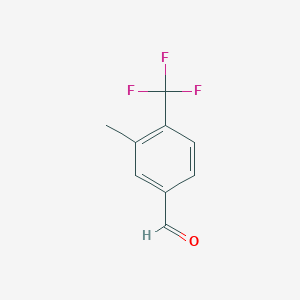

3-Methyl-4-(trifluoromethyl)benzaldehyde

Description

Significance of Fluorinated Aromatic Aldehydes in Contemporary Chemical Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated aromatic aldehydes, as a class, are highly valued in contemporary chemical science, particularly in drug discovery and development. The trifluoromethyl (-CF3) group is a key player in this context due to its high electronegativity, metabolic stability, and lipophilicity.

Incorporating a -CF3 group can enhance a molecule's bioavailability and metabolic stability by blocking sites susceptible to oxidative metabolism. innospk.com This increased stability often leads to a longer biological half-life for drug candidates. Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. The strong electron-withdrawing nature of the -CF3 group also influences the reactivity of the aldehyde, making it a versatile handle for various chemical transformations. wikipedia.org These combined effects underscore the strategic importance of fluorinated aromatic aldehydes in constructing new pharmaceuticals and agrochemicals with improved performance profiles.

Strategic Importance of Benzaldehyde (B42025) Derivatives as Molecular Building Blocks

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis. The aldehyde functional group is exceptionally versatile, participating in a wide array of chemical reactions. These include nucleophilic additions, Wittig reactions, aldol (B89426) condensations, and the formation of imines and Schiff bases, making benzaldehydes a cornerstone for synthesizing more complex organic structures. innospk.comwikipedia.org

Their utility is prominently demonstrated in the pharmaceutical industry, where they serve as key intermediates for a multitude of bioactive compounds. For instance, derivatives of benzaldehyde are used in the synthesis of antitumor agents and other therapeutic molecules. innospk.commedchemexpress.com The ability to introduce various substituents onto the benzene (B151609) ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their biological activity and physical characteristics. This inherent versatility makes benzaldehyde derivatives indispensable tools for the modern synthetic chemist.

Scope and Academic Research Trajectories for 3-Methyl-4-(trifluoromethyl)benzaldehyde

The specific structure of this compound makes it a valuable intermediate for targeted synthetic applications. Research involving this compound and its close isomers is focused on leveraging its unique combination of functional groups to create novel, high-value molecules.

Academic and industrial research trajectories for this compound primarily involve its use as a precursor in multi-step syntheses. For example, its aldehyde group can be transformed to build complex side chains, while the trifluoromethylated and methylated phenyl ring forms the core of the target molecule. Research has shown that related trifluoromethyl benzaldehydes are used as reagents in the synthesis of potent antitumor agents, such as 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. medchemexpress.com Derivatives have also been investigated for activity against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer. medchemexpress.com Furthermore, compounds of this class are utilized in creating novel chalcone (B49325) derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors, a promising area in cancer therapy. The presence of both the methyl and trifluoromethyl groups offers chemists precise control over the electronic properties and regiochemistry of subsequent reactions, opening avenues for the development of new agrochemicals, specialized polymers, and advanced materials.

Physicochemical Properties of this compound and Related Isomers

The following tables provide key physicochemical data for this compound and its common isomers, highlighting the properties that make them useful in synthesis.

Table 1: Chemical Identification of this compound Data sourced from publicly available chemical databases.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 951232-01-2 frontierspecialtychemicals.com |

| Molecular Formula | C9H7F3O |

| Molecular Weight | 188.15 g/mol |

| InChI Key | FRLOLHJJROPPKU-UHFFFAOYSA-N |

Table 2: Physical Properties of Trifluoromethylated Benzaldehyde Isomers Note: Experimental data for the specific 3-methyl-4-(trifluoromethyl) isomer is limited; data for closely related isomers are provided for context.

| Property | 3-(Trifluoromethyl)benzaldehyde (B1294959) | 4-(Trifluoromethyl)benzaldehyde (B58038) |

| Physical Form | Liquid sigmaaldrich.com | Colorless to Yellow Liquid chemicalbook.com |

| Boiling Point | 83-86 °C at 30 mmHg sigmaaldrich.com | 66-67 °C at 13 mmHg chemicalbook.com |

| Density | 1.301 g/mL at 25 °C sigmaaldrich.com | 1.275 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.465 sigmaaldrich.com | 1.463 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFRROHBKANIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Organic Reactions of 3 Methyl 4 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the trifluoromethyl (-CF3) group at the para position significantly enhances this electrophilicity. wikipedia.org The -CF3 group is a powerful electron-withdrawing group, which decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon, making it more reactive towards nucleophilic addition. innospk.commdpi.com

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. magritek.commasterorganicchemistry.com In this context, 3-Methyl-4-(trifluoromethyl)benzaldehyde, which cannot form an enolate itself, acts as the electrophilic partner. It can react with enolizable ketones or other aldehydes in the presence of a base or acid catalyst. wikipedia.org The reaction proceeds via the nucleophilic addition of the enolate to the aldehyde's carbonyl carbon, forming a β-hydroxy carbonyl compound (the aldol addition product). masterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated carbonyl compound (the aldol condensation product). wikipedia.org The enhanced electrophilicity of the carbonyl carbon in this compound, due to the -CF3 group, facilitates this reaction. wikipedia.org

Table 1: Hypothetical Aldol Condensation with Acetone

| Reactant 1 | Reactant 2 | Product (after dehydration) | Conditions |

| This compound | Acetone | 4-(3-Methyl-4-(trifluoromethyl)phenyl)but-3-en-2-one | Base catalyst (e.g., NaOH), Heat |

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after acidic workup, yields a secondary alcohol. This reaction is a versatile method for introducing a wide variety of alkyl, aryl, or vinyl groups at the carbonyl position. The high reactivity of the Grignard reagent effectively overcomes any steric hindrance from the ortho-methyl group.

A typical procedure involves the slow addition of the aldehyde to the Grignard reagent solution in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by hydrolysis to produce the alcohol. google.com

Table 2: Examples of Grignard Additions to this compound

| Grignard Reagent (R-MgX) | R Group | Product (Secondary Alcohol) |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | (3-Methyl-4-(trifluoromethyl)phenyl)(phenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Ethyl | 1-(3-Methyl-4-(trifluoromethyl)phenyl)propan-1-ol |

The carbonyl carbon of this compound is highly susceptible to attack by nitrogen-based nucleophiles, such as primary amines and their derivatives. These condensation reactions typically result in the formation of a carbon-nitrogen double bond (C=N), known as an imine or Schiff base, with the elimination of a water molecule. acs.org

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with thiosemicarbazide (B42300). juniv.edu This reaction is a reliable method for derivatizing carbonyl compounds. researchgate.net The reaction of this compound with thiosemicarbazide proceeds by nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the corresponding this compound thiosemicarbazone. These derivatives are of significant interest due to their biological activities and ability to act as N,S donor ligands. researchgate.netresearchgate.net The synthesis is often carried out by refluxing the reactants in an alcoholic solvent. mdpi.com Research on related trifluoromethylated benzaldehydes has led to the synthesis and characterization of various thiosemicarbazones, highlighting their potential as enzyme inhibitors. nih.govsigmaaldrich.com

Table 3: Synthesis of this compound Thiosemicarbazone

| Aldehyde | Nucleophile | Product |

| This compound | Thiosemicarbazide | 2-((3-Methyl-4-(trifluoromethyl)phenyl)methylene)hydrazine-1-carbothioamide |

Schiff bases, or imines, are formed when an aldehyde reacts with a primary amine. acs.org The reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product. acs.org 4-(Trifluoromethyl)benzaldehyde (B58038) is known to readily condense with amines to form imines. wikipedia.org Similarly, this compound reacts with various primary amines to form a diverse range of Schiff base derivatives. The electronic properties of the substituent on the primary amine can influence the rate of reaction and the stability of the resulting imine.

Table 4: Examples of Schiff Base Formation

| Primary Amine | Product (Schiff Base) |

| Aniline (B41778) | N-((3-Methyl-4-(trifluoromethyl)phenyl)methylene)aniline |

| Benzylamine | N-((3-Methyl-4-(trifluoromethyl)phenyl)methylene)-1-phenylmethanamine |

| Ethanolamine | 2-(((3-Methyl-4-(trifluoromethyl)phenyl)methylene)amino)ethan-1-ol |

Condensation Reactions with Amine-Based Nucleophiles

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. mdpi.com Its presence on an aromatic ring has profound effects on the ring's electronic properties and reactivity. The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the benzene (B151609) ring through both inductive and resonance effects. mdpi.com

This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any electrophilic attack would be directed to the positions meta to the -CF3 group. However, in this compound, the situation is complicated by the presence of the electron-donating methyl group and the deactivating aldehyde group.

The directing effects of the substituents are as follows:

-CHO (Aldehyde): Deactivating, meta-directing.

-CH₃ (Methyl): Activating, ortho, para-directing.

-CF₃ (Trifluoromethyl): Deactivating, meta-directing.

The combined influence of these groups makes the aromatic ring of this compound significantly less reactive to electrophiles than toluene (B28343) but more reactive than benzaldehyde (B42025) or benzotrifluoride (B45747) alone in specific positions. The dominant effect is the deactivation by the -CF3 and -CHO groups. Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a leaving group were present at a suitable position. The primary chemical influence of the -CF3 group is the potentiation of the aldehyde's electrophilicity, as discussed in the preceding sections. wikipedia.org

Electronic Effects on Reaction Kinetics and Regioselectivity

The reactivity of this compound is primarily governed by the electronic interplay of its three key functional groups: the aldehyde, the methyl group, and the trifluoromethyl group. The aldehyde group's carbonyl carbon is inherently electrophilic, making it susceptible to nucleophilic attack. This electrophilicity is significantly influenced by the substituents on the aromatic ring.

The trifluoromethyl (-CF3) group, positioned para to the methyl group and meta to the aldehyde, is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution but, more importantly, enhances the electrophilic character of the carbonyl carbon. ncert.nic.in This increased polarity of the carbon-oxygen double bond generally leads to faster reaction kinetics for nucleophilic addition reactions compared to unsubstituted benzaldehyde. ncert.nic.in

Table 1: Influence of Substituents on the Carbonyl Group of Benzaldehyde Derivatives

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon's Electrophilicity |

| -CHO | 1 | Aldehyde | Reference electrophile |

| -CH3 | 3 | Electron-donating (+I) | Minor decrease |

| -CF3 | 4 | Strongly electron-withdrawing (-I) | Significant increase |

This table is based on established principles of physical organic chemistry. Specific kinetic data for this compound is not available in the reviewed literature.

Oxidative Transformations of the Trifluoromethyl Group to Ketones

The transformation of an aryl trifluoromethyl group into a ketone functionality represents a significant synthetic challenge due to the exceptional strength and stability of carbon-fluorine bonds. A thorough review of the scientific literature did not yield any specific examples of the trifluoromethyl group in this compound, or in closely related benzotrifluorides, being directly oxidized to a carbonyl group to form a ketone.

Generally, oxidative processes targeting a molecule like this compound would affect the more susceptible aldehyde group, converting it to a carboxylic acid, rather than the robust trifluoromethyl group. The synthesis of trifluoromethyl ketones typically proceeds through other routes, such as the trifluoromethylation of carboxylic acids or their derivatives, rather than by oxidation of a pre-existing -CF3 group. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org The high energy barrier to C-F bond cleavage makes such an oxidative transformation chemically unfavorable under standard conditions.

Advanced Research Applications of 3 Methyl 4 Trifluoromethyl Benzaldehyde Derivatives in Diverse Fields

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the aldehyde group, combined with the effects of the trifluoromethyl and methyl substituents, makes 3-Methyl-4-(trifluoromethyl)benzaldehyde a key intermediate for constructing complex molecular architectures.

Precursor for Hydrazones and Oxadiazoles

Derivatives of this compound are instrumental in synthesizing heterocyclic compounds such as hydrazones and oxadiazoles, which are prominent scaffolds in medicinal chemistry. The aldehyde functional group readily condenses with hydrazides to form hydrazones. For instance, research on the related compound 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) shows it reacts with hydrazine (B178648) hydrate (B1144303) to produce the corresponding benzylhydrazone, which can be further processed. google.com This reaction pathway highlights the utility of trifluoromethylated benzaldehydes in generating hydrazone intermediates. google.com

These hydrazones can then serve as precursors for 1,3,4-oxadiazoles. The cyclization of acylhydrazones is a common method for synthesizing the oxadiazole ring. organic-chemistry.org Various synthetic strategies, including metal-free annulation of hydrazides, can be employed to create these five-membered heterocyclic rings. nih.govnih.gov The resulting oxadiazole derivatives are investigated for a range of biological activities.

Synthesis of Porphyrin Frameworks

Porphyrins are large macrocyclic compounds with significant applications in materials science and medicine. nih.gov Substituted benzaldehydes are critical starting materials for the synthesis of meso-substituted porphyrins. While direct synthesis using this compound is not extensively documented, studies using its isomers are well-established. For example, 4-(trifluoromethyl)benzaldehyde (B58038) is used in the synthesis of 5,10,15,20-(Tetra-4-trifluoromethylphenyl)porphyrin. acs.orgnih.gov The general method involves the acid-catalyzed condensation of the aldehyde with pyrrole (B145914). acs.orgcuny.edu

A two-step protocol often involves the condensation of pyrrole and the aldehyde in a water-methanol mixture using hydrochloric acid, followed by oxidation of the resulting porphyrinogen. nih.gov The yields of such reactions can vary based on the specific substituents on the benzaldehyde (B42025).

Table 1: Synthesis Yields of Meso-Substituted Symmetric A₄-Porphyrins Using Various Benzaldehydes

| Aldehyde Precursor | Porphyrin Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin | 29 |

| 3-Bromobenzaldehyde | 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin | 7 |

| 4-(Trifluoromethyl)benzaldehyde | 5,10,15,20-(Tetra-4-trifluoromethylphenyl)porphyrin | 22 |

Data sourced from research on green synthesis of porphyrins. nih.gov

Similarly, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (B1297861) has been used to prepare 5,10,15,20-Tetra[3-(3-trifluoromethyl)-phenoxy] porphyrin, demonstrating the versatility of trifluoromethyl-containing benzaldehydes in creating diverse porphyrin structures with unique electronic properties. researchgate.net

Building Block for Substituted γ-Butyrolactones

The γ-butyrolactone scaffold is present in numerous natural products and biologically active compounds. nih.govresearchgate.net Research has demonstrated that 3-(trifluoromethyl)benzaldehyde (B1294959), an isomer of the title compound, is a key intermediate for synthesizing potent antitumor agents based on the γ-butyrolactone structure. medchemexpress.com Specifically, it is used to create 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. medchemexpress.com These complex syntheses underscore the role of trifluoromethylated benzaldehydes in generating libraries of substituted lactones for biological screening. General synthetic strategies often involve multi-component reactions to construct the core lactone ring. semnan.ac.irrsc.org

Contributions to Pharmaceutical and Agrochemical Research

The incorporation of trifluoromethyl groups into organic molecules is a widely used strategy in drug design to enhance properties like metabolic stability and binding affinity. Derivatives of this compound are therefore of significant interest in pharmaceutical and agrochemical research.

Design and Synthesis of Potential Antitumor Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives of trifluoromethyl-substituted benzaldehydes have shown promise in this area. For instance, compounds derived from 3-(trifluoromethyl)benzaldehyde have demonstrated antitumor effects against leukemia, breast cancer, and nasopharyngeal carcinoma cell lines. medchemexpress.com

Furthermore, trifluoromethyl-substituted pyrimidine (B1678525) derivatives have been designed and synthesized, with some compounds showing potent anti-proliferative activity against human tumor cells. nih.gov One such compound, 17v , was found to be more effective than the control drug 5-FU against the H1975 lung cancer cell line. nih.gov This compound induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov Heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles derived from related precursors have also been synthesized and screened as potential antitumor agents against cell lines such as the colon carcinoma cell line (HCT-116). nih.govacs.org

Table 2: In Vitro Antitumor Activity of Compound 17v

| Cell Line | IC₅₀ of 17v (μM) | IC₅₀ of 5-FU (μM) |

|---|---|---|

| PC-3 (Prostate) | 12.01 | 24.31 |

| MGC-803 (Gastric) | 11.14 | 19.34 |

| MCF-7 (Breast) | 10.74 | 29.87 |

| H1975 (Lung) | 2.27 | 9.37 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on trifluoromethyl-substituted pyrimidine derivatives. nih.gov

Development of Enzyme Inhibitors

Enzyme inhibition is a key mechanism for many therapeutic drugs. Hydrazone derivatives of trifluoromethylated aromatic compounds have been investigated as potent enzyme inhibitors. A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov

The study showed that these compounds act as dual inhibitors of both enzymes. nih.gov The inhibitory concentration (IC₅₀) values varied depending on the specific aldehyde or ketone used to form the hydrazone. nih.gov The hydrazone formed with 3-(trifluoromethyl)benzaldehyde, for example, produced a balanced inhibition of both enzymes. nih.gov This highlights the potential for creating targeted enzyme inhibitors by modifying the structure of the aldehyde precursor.

Table 3: Cholinesterase Inhibition by Hydrazone Derivatives of 4-(Trifluoromethyl)benzohydrazide

| Compound (Derived from) | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|

| 2-Chlorobenzaldehyde | 137.7 ± 11.0 | 66.8 ± 3.4 |

| 3-(Trifluoromethyl)benzaldehyde | 72.8 ± 4.8 | 70.8 ± 2.7 |

| 4-(Trifluoromethyl)benzaldehyde | 46.8 ± 1.1 | 63.9 ± 3.5 |

| Cyclohexanone (B45756) | 61.2 ± 1.3 | 74.7 ± 2.7 |

| Galantamine (Reference) | 1.54 ± 0.02 | 2.77 ± 0.15 |

IC₅₀ values are expressed as the mean ± SD. Data sourced from a study on hydrazone inhibitors. nih.gov

In addition to cholinesterases, other enzymes are also targets. Derivatives of 1,2,4-triazole (B32235) have been synthesized and evaluated as inhibitors for enzymes like α-glucosidase, which is relevant to diabetes mellitus. nih.gov

Applications in Materials Science and Advanced Functional Systems

The unique electronic properties of the trifluoromethyl group make this compound an attractive building block for the synthesis of advanced functional materials.

The incorporation of a trifluoromethyl (-CF₃) group onto the aromatic core is a common strategy in the design of OLED materials. This highly electronegative group can significantly influence the material's electronic properties, particularly by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning of energy levels is crucial for improving electron injection and transport, leading to more efficient and stable OLED devices. acs.org For instance, trifluoromethyl-substituted phenyl groups have been successfully used as strong electron-withdrawing moieties in the synthesis of high-efficiency, deep-blue hot exciton (B1674681) emitters. acs.org While specific OLED materials derived directly from this compound are not extensively documented, its structure is well-suited for inclusion in such synthetic pathways.

Synthesis of High-Performance Liquid Crystals

The strategic incorporation of fluorine atoms into mesogenic molecules is a well-established method for tailoring the physical properties of liquid crystals (LCs), such as dielectric anisotropy (Δε), optical anisotropy (Δn), and visco-elastic properties. researchgate.net The trifluoromethyl group is particularly effective in this regard. Derivatives of trifluoromethyl-substituted benzaldehydes are key components in the synthesis of high-performance liquid crystals, primarily due to the strong electron-withdrawing nature and steric influence of the CF3 group. mdpi.com

The synthesis of these liquid crystals often involves the condensation of a benzaldehyde derivative with an aniline (B41778) derivative to form a Schiff base (imine) linkage, which is a common core structure in calamitic (rod-shaped) LCs. nih.gov For example, a series of liquid crystals has been synthesized by reacting 4-(trifluoromethyl)aniline (B29031) with various 4-(alkyloxy)benzaldehydes. mdpi.com A similar strategy can be employed using this compound to create novel LC structures. The presence of the CF3 group increases the molecule's polarity, which can lead to higher dielectric anisotropy, a crucial property for electro-optical applications like liquid crystal displays (LCDs). mdpi.combeilstein-journals.org

| Compound (n) | Transition | Temperature (°C) |

|---|---|---|

| I6 | Cr → N | 125.1 |

| N → Iso | 211.3 | |

| I8 | Cr → SmA | 119.5 |

| SmA → N | 121.2 | |

| N → Iso | 187.9 | |

| I10 | Cr → SmA | 114.3 |

| SmA → N | 169.7 | |

| N → Iso | 175.0 | |

| I12 | Cr → SmA | 110.8 |

| SmA → N | 154.5 | |

| N → Iso | 164.2 |

Development of Fluorinated Polymer Precursors

Fluoropolymers are a class of high-performance polymers renowned for their exceptional thermal stability, chemical inertness, and unique surface and electrical properties, stemming from the strength of the carbon-fluorine bond. researchgate.net this compound serves as a potential precursor for synthesizing monomers used in the production of advanced fluorinated polymers, such as polyimides.

Aromatic polyimides are known for their high-temperature resistance and excellent mechanical properties. kpi.ua Incorporating fluorine, often via trifluoromethyl groups, enhances these properties further and can improve solubility, lower the dielectric constant, and increase optical transparency. rsc.orgmdpi.com The synthesis route typically involves the polycondensation of a dianhydride with a diamine. While this compound is not a diamine itself, it can be chemically converted into a diamine monomer through established synthetic pathways, such as reductive amination or conversion to a dinitro compound followed by reduction.

For example, novel aromatic diamine monomers containing multiple trifluoromethylphenyl pendant groups have been successfully synthesized and subsequently polymerized with various aromatic dianhydrides. rsc.org The resulting fluorinated polyimides exhibit excellent solubility in common organic solvents, high thermal stability (with 5% weight loss temperatures exceeding 500°C), low dielectric constants, and low water absorption. rsc.orgmdpi.com These properties make them highly suitable for applications in microelectronics, flexible displays, and aerospace industries. mdpi.com

| Dianhydride Used | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C in N2) | Dielectric Constant (1 MHz) | Water Absorption (%) |

|---|---|---|---|---|

| PMDA | 281 | 551 | 2.85 | 0.68 |

| ODPA | 259 | 561 | 2.78 | 0.64 |

| BPADA | 264 | 556 | 2.69 | 0.59 |

Research into Corrosion Inhibitors

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic compounds, particularly those containing heteroatoms (N, S, O) and π-electrons, are effective due to their ability to adsorb onto the metal surface. mdpi.com Benzaldehyde derivatives and compounds with trifluoromethyl groups have been actively researched for this purpose. The aldehyde group can react to form Schiff bases, which are known to be effective corrosion inhibitors. nih.gov

A study investigating various benzaldehyde derivatives found that their inhibition efficiency is strongly linked to their molecular structure. researchgate.net The research included 3,5-Bis(trifluoromethyl)benzaldehyde, a compound structurally related to this compound. These compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.net

The presence of the electron-withdrawing trifluoromethyl group can enhance the adsorption process and contribute to the stability of the protective layer. Computational studies using Density Functional Theory (DFT) can predict the effectiveness of these inhibitors by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net Research on halogen-substituted benzaldehyde thiosemicarbazones also confirms that such derivatives act as efficient mixed-type inhibitors, with their effectiveness being concentration-dependent. rsc.org

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| 4-Nitrobenzaldehyde (BA2) | 100 | 78.6 |

| 200 | 83.4 | |

| 300 | 88.1 | |

| 400 | 90.7 | |

| 500 | 93.3 | |

| 3,5-Bis(trifluoromethyl)benzaldehyde (BA4) | 100 | 70.2 |

| 200 | 75.8 | |

| 300 | 81.4 | |

| 400 | 86.2 | |

| 500 | 89.5 |

Exploration in Polymer Electrolyte Fabrication

Polymer electrolytes are crucial components in next-generation energy storage devices, such as lithium-ion batteries and fuel cells. The incorporation of fluorinated moieties into the polymer structure is a promising strategy to enhance electrolyte performance. mdpi.com Fluorinated polymers generally exhibit high chemical and thermal stability, which is essential for the durability of energy devices. mdpi.com

While direct research on the use of this compound in polymer electrolytes is not widely documented, its derivatives could serve as valuable monomers. For instance, in proton-exchange membrane fuel cells (PEMFCs), partially fluorinated polymers are used to control swelling characteristics and improve ionic conductivity. mdpi.com By converting this compound into a suitable monomer, such as a diol or a diamine, it could be copolymerized to create novel polymer backbones. The trifluoromethyl group could enhance the oxidative stability of the resulting polymer and improve its compatibility with other fluorinated components, like perfluorinated ionomer binders, often used in fuel cell electrodes. mdpi.com This approach aims to combine the mechanical strength and processability of non-fluorinated polymers with the stability and performance benefits of fluorination.

Catalytic Chemistry and Ligand Design Studies

The electronic properties of ligands play a critical role in determining the activity and selectivity of metal catalysts. The introduction of trifluoromethyl groups onto a ligand framework is a powerful tool for tuning these properties.

High-temperature catalytic processes demand catalysts with exceptional thermal stability. Fluorinated organic compounds are often more thermally robust than their non-fluorinated counterparts. While specific studies detailing the use of this compound derivatives in high-temperature catalysis are limited, the inherent stability of the C-F bond suggests potential applications. Ligands derived from this compound could be used in catalytic systems that operate under harsh temperature conditions where traditional organic ligands might decompose. For example, catalytic hydrolysis of fluorinated compounds like trifluoromethane (B1200692) has been studied at temperatures between 350 °C and 520 °C over alumina (B75360) catalysts, demonstrating the stability of fluorinated structures at high temperatures. researchgate.net Ligands incorporating the trifluoromethylphenyl moiety could potentially stabilize metal centers, preventing catalyst deactivation in high-temperature industrial processes.

In the field of organocatalysis and transition-metal catalysis, ligand design is paramount for achieving high efficiency and selectivity. The trifluoromethyl group is a key substituent used to modulate the electronic nature of a ligand. Its strong electron-withdrawing effect can significantly alter the properties of a catalyst.

Derivatives of this compound, such as Schiff bases or N-heterocyclic carbenes (NHCs), can be designed as new ligands. Research on N-trifluoromethyl N-heterocyclic carbene ligands has shown that the trifluoromethyl substituent on the nitrogen atom significantly decreases the σ-donating ability of the carbene carbon while enhancing its π-acceptor property. researchgate.net This electronic tuning is crucial in reactions where the electron density at the metal center needs to be precisely controlled, such as in gold-catalyzed hydroalkoxylation or palladium-catalyzed cross-coupling reactions. researchgate.netacs.org By synthesizing ligands from this compound, new catalytic systems with unique reactivity and selectivity could be developed for a wide range of organic transformations.

Role in the Synthesis of Heterogeneous Catalysts

The utility of this compound and its derivatives is most prominently demonstrated in the synthesis of photoactive two-dimensional Covalent Organic Frameworks (2D-COFs). These materials are gaining attention as efficient platforms for converting solar energy into chemical energy.

In a notable example, a trifluoromethyl-substituted benzaldehyde derivative was utilized in the construction of a novel triazine-based COF designed for the photosynthesis of α-trifluoromethylated ketones. The synthesis involved the reaction of an amine-functionalized triazine with the aldehyde, leading to the formation of a highly ordered, porous 2D structure.

Table 1: Synthesis Parameters for a Trifluoromethyl-Containing COF Photocatalyst

| Parameter | Value |

|---|---|

| Aldehyde Monomer | Trifluoromethyl-substituted Benzaldehyde Derivative |

| Amine Monomer | Amine-functionalized Triazine |

| Linkage Type | Imine |

| Synthesis Method | Solvothermal |

The resulting COF exhibited excellent activity and recyclability as a heterogeneous photocatalyst under visible-light irradiation. The incorporation of the trifluoromethyl group was found to be crucial for the material's performance. Density functional theory (DFT) calculations revealed that the trifluoromethylated COF possesses an intrinsically lower tendency for charge carrier recombination. This enhanced charge separation allows for the efficient generation of reactive intermediates, such as the •CF3 radical, leading to higher catalytic efficiency in the photosynthesis of α-trifluoromethylated ketones from aromatic alkenes.

Table 2: Performance of a Trifluoromethyl-Containing COF in Photocatalysis

| Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | α-Trifluoromethylated Ketone | 85 |

| 4-Methylstyrene | α-Trifluoromethylated Ketone | 82 |

| 4-Methoxystyrene | α-Trifluoromethylated Ketone | 78 |

This research underscores the critical role that the strategic functionalization of benzaldehyde derivatives, such as with methyl and trifluoromethyl groups, plays in the rational design of highly efficient heterogeneous photocatalysts. The ability to systematically tune the electronic and structural properties of COFs by selecting specific building blocks like this compound opens up new avenues for the development of next-generation catalysts for a wide range of chemical transformations.

Spectroscopic Characterization and Computational Chemistry Investigations of 3 Methyl 4 Trifluoromethyl Benzaldehyde

Comprehensive Spectroscopic Analysis Methodologies

The analysis of 3-Methyl-4-(trifluoromethyl)benzaldehyde involves a multi-faceted approach where each spectroscopic technique provides unique and complementary information about the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl group protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region (typically δ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are chemically non-equivalent and should produce a complex pattern in the aromatic region (typically δ 7.5-8.2 ppm). The proton at position 2 would likely appear as a singlet or a narrowly split doublet. The proton at position 5 would be a doublet, and the proton at position 6 would be a doublet of doublets, with couplings to the proton at position 5 and the trifluoromethyl group.

Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the methyl group, likely appearing in the region of δ 2.4-2.6 ppm.

While detailed experimental data for this compound is not widely reported, the expected chemical shifts and multiplicities can be summarized as follows.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aldehydic H | 9.8 - 10.2 | Singlet (s) | 1H |

| Aromatic H-2 | 7.8 - 8.2 | Singlet (s) or narrow doublet (d) | 1H |

| Aromatic H-5 | 7.6 - 8.0 | Doublet (d) | 1H |

| Aromatic H-6 | 7.5 - 7.9 | Doublet of doublets (dd) | 1H |

| Methyl H | 2.4 - 2.6 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound is expected to display nine unique signals corresponding to its nine carbon atoms.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to appear far downfield, typically in the range of δ 190-195 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The other aromatic carbons will appear as singlets or doublets (if proton-coupled).

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is expected to show a characteristic quartet signal (due to one-bond C-F coupling) in the region of δ 120-130 ppm.

Methyl Carbon (-CH₃): The methyl carbon should appear as a singlet in the upfield region of the spectrum, typically around δ 15-25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |

| Carbonyl C | 190 - 195 | Singlet |

| Aromatic C-1 | 135 - 140 | Singlet |

| Aromatic C-2 | 130 - 135 | Singlet |

| Aromatic C-3 | 138 - 145 | Singlet |

| Aromatic C-4 | 128 - 135 | Quartet (q) |

| Aromatic C-5 | 125 - 130 | Singlet |

| Aromatic C-6 | 123 - 128 | Singlet |

| Trifluoromethyl C | 120 - 130 | Quartet (q) |

| Methyl C | 15 - 25 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Elucidation and Reaction Monitoring

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single, sharp signal. The chemical shift of this singlet, typically observed around δ -60 to -65 ppm (relative to a CFCl₃ standard), is characteristic of an aromatic trifluoromethyl group.

This technique is also invaluable for reaction monitoring. In synthetic sequences involving the introduction or modification of the trifluoromethyl group, the appearance or disappearance of the characteristic ¹⁹F NMR signal can be used to track the progress of the reaction, determine conversion rates, and identify the formation of fluorinated byproducts.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (Fermi doublet), corresponding to the C-H stretch of the aldehyde group.

C-F Stretch: Strong absorption bands are expected in the region of 1300-1100 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic ring.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C bond stretching within the benzene ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak |

| Carbonyl (C=O) Stretch | 1715 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-F Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (molecular formula C₉H₇F₃O), the molecular weight is 188.15 g/mol . In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 188, corresponding to the intact molecule with one electron removed.

M-1 Peak: A significant peak at m/z = 187, resulting from the loss of the aldehydic hydrogen atom, forming a stable acylium ion. This is often a very strong peak in the spectra of aldehydes.

Loss of -CHO: A peak at m/z = 159, corresponding to the loss of the formyl group (•CHO).

Loss of CF₃: A peak at m/z = 119, resulting from the loss of the trifluoromethyl radical (•CF₃).

These expected fragmentation patterns are crucial for confirming the molecular structure and connectivity of the title compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's conformation in the solid state.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic studies of other substituted benzaldehydes have been instrumental in understanding how different functional groups affect the molecular geometry and crystal packing. For instance, such studies have revealed details about hydrogen bonding networks and π-stacking interactions, which are crucial for predicting the physical properties of the material. A future X-ray crystallographic analysis of this compound would provide invaluable data on its solid-state structure, confirming the spatial relationship between the methyl, trifluoromethyl, and aldehyde groups and their influence on the crystal lattice.

Advanced Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a robust platform for investigating the properties of molecules like this compound. These theoretical methods can predict molecular structures, spectroscopic properties, and reactivity, offering deep insights at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can predict key structural parameters. While specific data for this isomer is not available, studies on related benzaldehydes provide expected values for bond lengths and angles. conicet.gov.ar

Table 1: Predicted Geometrical Parameters for a Representative Substituted Benzaldehyde (B42025) using DFT (Note: This data is illustrative for a substituted benzaldehyde and not specific to this compound)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-CHO | ~1.48 Å | |

| C-CH3 | ~1.51 Å | |

| C-CF3 | ~1.50 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 121° |

| C-C=O | ~124° |

Data based on typical values from DFT calculations on substituted benzaldehydes. conicet.gov.ar

DFT calculations are also highly effective in predicting spectroscopic properties. The vibrational frequencies in an Infrared (IR) spectrum can be calculated, which correspond to the vibrational modes of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, providing valuable information for structure elucidation. github.io

Studies on related molecules like nitrobenzaldehydes have demonstrated that theoretical vibrational frequencies, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. For this compound, characteristic IR frequencies for the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and methyl group, and vibrations of the CF3 group would be predicted.

Table 2: Predicted IR Frequencies for a Representative Substituted Benzaldehyde using DFT (Note: This data is illustrative and not specific to this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aldehyde C-H Stretch | 2900 - 2800 |

| C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1600 - 1450 |

Data based on typical values from DFT calculations on substituted benzaldehydes. nih.gov

Furthermore, computational NMR prediction has become a powerful tool for distinguishing between isomers and confirming structures. github.io By calculating the magnetic shielding tensors, the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei of this compound can be estimated, aiding in the interpretation of experimental NMR spectra.

Mechanistic Studies via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comresearchgate.net MEDT analyses the changes in electron density along a reaction pathway to provide insights into reaction mechanisms.

While a specific MEDT study on this compound is not available, the principles can be applied to understand its reactivity. For example, in reactions such as nucleophilic additions to the carbonyl group, MEDT can be used to analyze the flow of electron density from the nucleophile to the electrophilic carbonyl carbon. A DFT study on the reaction of various substituted benzaldehydes (including those with electron-withdrawing groups like CF₃) with 4-amine-4H-1,2,4-triazole has shown how substituents influence the reaction mechanism and energetics. nih.gov Such an approach for this compound would involve mapping the changes in electron density to characterize transition states and intermediates, thereby elucidating the reaction mechanism in detail.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. nih.gov These models use molecular descriptors to build statistical relationships that can predict the activity of new compounds.

For a molecule like this compound, a QSAR study would involve calculating a range of molecular descriptors, such as:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors can be calculated using computational methods like DFT. By compiling a dataset of related benzaldehyde derivatives with known activities (e.g., as enzyme inhibitors or antimicrobial agents), a QSAR model can be developed. nih.govjmaterenvironsci.com This model could then be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced properties. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.

Molecular Docking Simulations for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies conducted on this compound. While the fundamental principles of molecular docking are well-established for predicting the binding orientation and affinity of a small molecule to a protein target, published research detailing such simulations for this particular compound is not currently available.

Molecular docking simulations are powerful computational tools used in drug discovery and molecular biology to understand how a ligand, such as this compound, might interact with a biological target at the molecular level. This process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. The quality of the docking is often evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol.

A hypothetical molecular docking study of this compound would involve several key steps:

Preparation of the Ligand Structure: The three-dimensional structure of this compound would be generated and optimized to find its most stable conformation.

Selection and Preparation of a Protein Target: A biologically relevant protein receptor would be chosen. The selection of the target would depend on the potential therapeutic application being investigated. The protein's three-dimensional structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using specialized software, the ligand would be docked into the defined binding site of the protein. The program would explore various possible conformations and orientations of the ligand within the binding pocket.

Analysis of Results: The results would be analyzed to identify the most likely binding poses. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, would be examined. The binding energy for the most stable poses would also be calculated.

Without published research, it is not possible to provide specific data on the ligand-target interactions, binding affinities, or the potential biological targets for this compound.

Future Research Directions and Emerging Paradigms for 3 Methyl 4 Trifluoromethyl Benzaldehyde

Exploration of Novel and Efficient Synthetic Routes

While general methods for the synthesis of substituted benzaldehydes are well-established, the development of novel, efficient, and sustainable routes to 3-Methyl-4-(trifluoromethyl)benzaldehyde is a critical area for future research. Current synthetic strategies for analogous compounds often involve multiple steps with harsh reagents. Future explorations should focus on methodologies that offer improved atom economy, reduced environmental impact, and higher yields.

One promising avenue is the application of late-stage C-H functionalization. Directing group-assisted ortho-methylation of 4-(trifluoromethyl)benzaldehyde (B58038) or formylation of 4-methyl-1-(trifluoromethyl)benzene could provide more direct access to the target molecule. Another area of interest is the use of flow chemistry, which can offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for exothermic reactions.

Below is a prospective comparison of potential synthetic routes that warrant investigation:

| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |

| Multi-step Classical Synthesis | 4-Chloro-2-methylbenzotrifluoride | Grignard formation followed by formylation | Well-understood reaction mechanisms | Multiple steps, potential for low overall yield |

| Late-stage C-H Methylation | 4-(Trifluoromethyl)benzaldehyde | Directed C-H activation and methylation | High atom economy, reduced synthetic steps | Regioselectivity control, catalyst development |

| Late-stage C-H Formylation | 4-Methyl-1-(trifluoromethyl)benzene | Friedel-Crafts or Vilsmeier-Haack formylation | Direct introduction of the aldehyde group | Harsh reaction conditions, regioselectivity |

| Flow Chemistry Approach | Optimized classical or C-H functionalization route | Continuous processing | Improved safety, scalability, and yield | Initial setup costs, optimization of flow parameters |

Discovery of Unprecedented Chemical Transformations and Reactivity

The unique electronic nature of this compound, arising from the opposing electronic effects of the methyl and trifluoromethyl groups, suggests that it may exhibit unprecedented reactivity. The trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org Conversely, the ortho-methyl group could provide steric hindrance that influences the regioselectivity of certain reactions.

Future research should systematically investigate the reactivity of this compound in a variety of chemical transformations. This includes exploring its behavior in multicomponent reactions, where its distinct steric and electronic properties could lead to the formation of novel heterocyclic scaffolds. Additionally, its use in asymmetric catalysis, either as a substrate or as a precursor to a chiral ligand, is a promising area of inquiry. The steric hindrance from the methyl group could play a crucial role in achieving high enantioselectivity.

A proposed area of investigation is its participation in novel cycloaddition reactions. For instance, the electron-poor nature of the aromatic ring could facilitate its use as a dienophile in Diels-Alder reactions under specific conditions, a reactivity pattern not commonly observed for benzaldehyde (B42025) derivatives.

| Reaction Class | Hypothesized Reactivity/Outcome | Potential Significance |

| Multicomponent Reactions | Formation of unique heterocyclic structures due to steric and electronic influences. | Access to novel chemical space for drug discovery and materials science. |

| Asymmetric Nucleophilic Addition | High enantioselectivity due to the directing effect and steric bulk of the ortho-methyl group. | Efficient synthesis of chiral alcohols as building blocks for pharmaceuticals. |

| Pericyclic Reactions (e.g., Diels-Alder) | Potential participation as a dienophile due to the electron-withdrawing trifluoromethyl group. | Unprecedented reactivity for a benzaldehyde derivative, opening new synthetic pathways. |

| Photoredox Catalysis | Novel transformations initiated by single-electron transfer, influenced by the trifluoromethyl moiety. | Access to radical-mediated reaction pathways for the synthesis of complex molecules. |

Expansion into Novel Interdisciplinary Application Areas

The structural motifs present in this compound are of significant interest in several interdisciplinary fields, most notably medicinal chemistry and materials science. The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com

Future research should focus on the synthesis and biological evaluation of derivatives of this compound. For example, its condensation with various amines could yield a library of Schiff bases for screening against a range of biological targets, including cancer cell lines and microbial pathogens. The unique substitution pattern may lead to compounds with novel mechanisms of action.

In the realm of materials science, this compound could serve as a precursor for the synthesis of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The polarity and rigidity imparted by the trifluoromethyl group can influence the photophysical and electronic properties of resulting materials.

| Application Area | Potential Role of this compound | Projected Impact |

| Medicinal Chemistry | Precursor for the synthesis of novel bioactive molecules (e.g., Schiff bases, heterocycles). | Discovery of new therapeutic agents with improved pharmacokinetic properties. |

| Agrochemicals | Building block for new pesticides and herbicides. | Development of more effective and environmentally benign crop protection agents. |

| Materials Science | Monomer or precursor for polymers, liquid crystals, and OLEDs. | Creation of advanced materials with tailored electronic and optical properties. |

| Chemical Sensing | Component of chemosensors for the detection of specific analytes. | Development of sensitive and selective detection methods for environmental or biomedical applications. |

Integration of Advanced Computational Modeling for Predictive Research and Design

Advanced computational modeling is a powerful tool for accelerating chemical research. For a molecule like this compound, where experimental data is sparse, in silico methods can provide valuable insights and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic properties, including bond lengths, bond angles, electrostatic potential, and frontier molecular orbital energies. This information can help in understanding its reactivity and spectral characteristics. Furthermore, computational studies can be used to model reaction mechanisms and predict the outcomes of unexplored chemical transformations, thus prioritizing synthetic efforts.

In the context of drug design, molecular docking simulations can be used to predict the binding affinity of its derivatives to various protein targets. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a virtual library of its derivatives to identify key structural features for biological activity.

| Computational Method | Research Objective | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of reaction pathways, spectroscopic properties, and kinetic stability. |

| Molecular Dynamics (MD) Simulations | Understanding conformational preferences and intermolecular interactions. | Insights into the behavior of the molecule in different solvent environments and in complex with biomolecules. |

| Molecular Docking | Virtual screening of derivatives against biological targets. | Identification of potential lead compounds for drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of untested derivatives. | Guiding the design of more potent and selective analogs. |

Q & A

Q. Table 1: Comparative Reactivity in Wittig Reactions

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | 2 | 85 |

| This compound | 4 | 72 |

What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Advanced Research Question

Discrepancies in data (e.g., melting points, boiling points) often arise from impurities or polymorphic forms. Mitigation strategies include:

- Standardized Purification : Use HPLC or repeated recrystallization to achieve >99% purity .

- Differential Scanning Calorimetry (DSC) : Identifies polymorphs by analyzing thermal transitions .

- Pressure Calibration : Boiling points vary with pressure; report data with exact conditions (e.g., 80–81°C at 25 mmHg for 4-(trifluoromethyl)benzaldehyde ).

Example : A study reporting a melting point of 91–93°C for a related compound highlights the need for controlled crystallization solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.